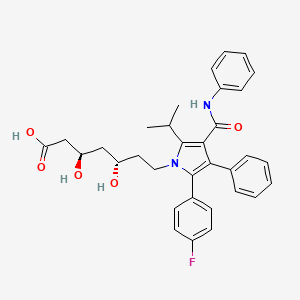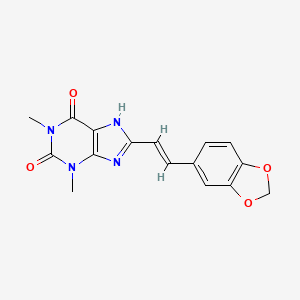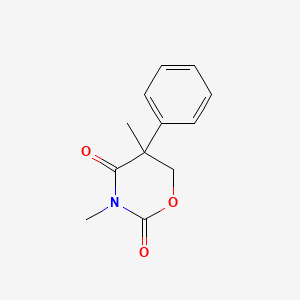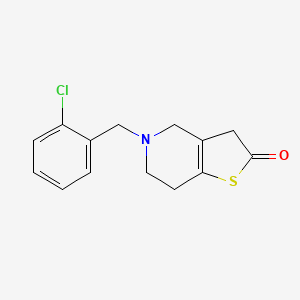
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the chlorophenyl group and the tetrahydrothieno ring system contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).
Reduction and Cyclization: The intermediate product undergoes reduction and cyclization to form the final tetrahydrothieno(3,2-C)pyridin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its activity against certain enzymes and receptors. It is often studied for its potential as an anti-inflammatory or antimicrobial agent.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cardiovascular and neurological diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: Another thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: A well-known antiplatelet drug with a similar core structure.
Ticlopidine: Another thienopyridine used in the prevention of thrombotic strokes.
Uniqueness
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is unique due to the specific substitution pattern on the thienopyridine core. The presence of the chlorophenyl group and the tetrahydrothieno ring system provides distinct chemical and biological properties compared to other thienopyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
| 178688-45-4 | |
Fórmula molecular |
C14H14ClNOS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4H,5-9H2 |
Clave InChI |
MEDQWVBHBMJIAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1SC(=O)C2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


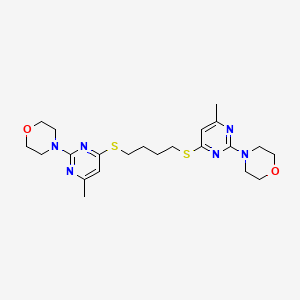
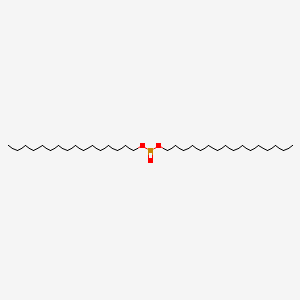
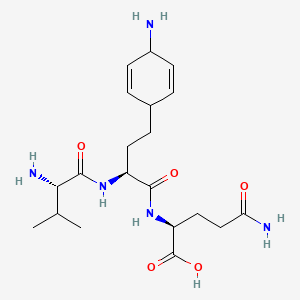
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
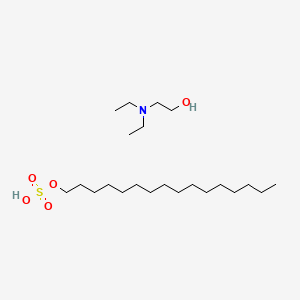
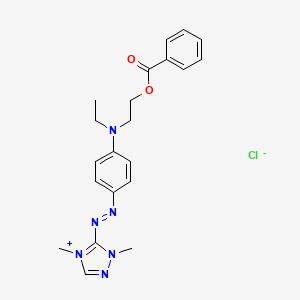
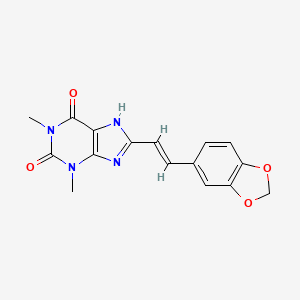

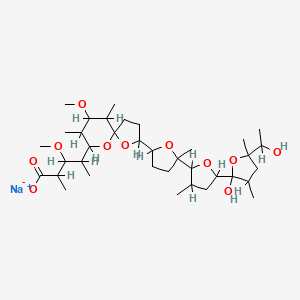
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
